2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Acetamide, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound that features a combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]- typically involves multiple steps. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate acid chloride.
Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenyl isothiocyanate.
Attachment of the trifluoromethylphenyl group: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)aniline under suitable conditions to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under various conditions (e.g., acidic, basic, or neutral environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Acetamide, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its properties may be exploited in the development of new materials, such as polymers or coatings with specific functionalities.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism by which Acetamide, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The presence of the oxadiazole ring and trifluoromethyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: This compound shares the methoxyphenyl group but lacks the oxadiazole and trifluoromethyl groups.
Acetamide, N-(4-methoxyphenyl)-2-thio-: Similar to the target compound but without the trifluoromethyl group.
Acetamide, N-(3-trifluoromethylphenyl)-2-thio-: Contains the trifluoromethyl group but lacks the methoxyphenyl and oxadiazole groups.
Uniqueness
The uniqueness of Acetamide, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]- lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
337498-85-8 |
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Molecular Formula |
C18H14F3N3O3S |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3N3O3S/c1-26-14-7-5-11(6-8-14)16-23-24-17(27-16)28-10-15(25)22-13-4-2-3-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
InChI Key |
XUYRDSMPWDMEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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